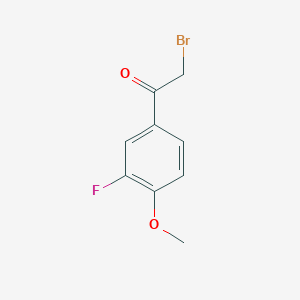

3-氟-4-甲氧基苯甲酰溴

描述

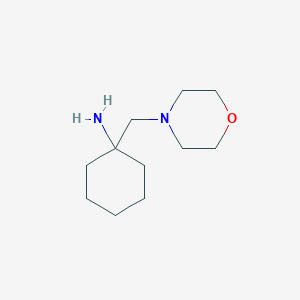

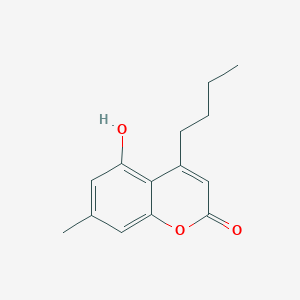

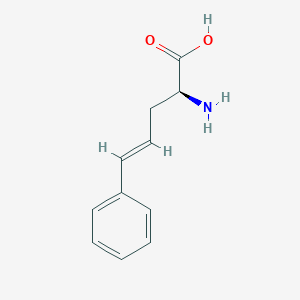

3-Fluoro-4-methoxyphenacyl bromide is a chemical compound that has been referenced in various research contexts, particularly in the synthesis of more complex molecules. It is a derivative of phenacyl bromide with a methoxy group at the para position and a fluoro group at the meta position relative to the bromine-bearing carbon. This compound is not directly mentioned in the provided papers, but its structural relatives and derivatives are discussed, indicating its potential utility in synthetic chemistry and material science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, 4-[18F]Fluorophenol, a compound structurally related to 3-Fluoro-4-methoxyphenacyl bromide, is synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide using a nucleophilic labeling method with [18F]fluoride, followed by deprotection to yield the final product . Similarly, 4-fluoro phenacyl pyridinium bromide, another related compound, is prepared by reacting 4-fluorophenacyl bromide with pyridine, followed by treatment with K2CO3 to form a ylide, which can further react with other compounds to form symmetrical pyridines .

Molecular Structure Analysis

The molecular structure of compounds related to 3-Fluoro-4-methoxyphenacyl bromide is often characterized by techniques such as X-ray crystallography. For example, the crystal structure of a compound with a 4-fluorophenoxy moiety has been determined, revealing significant dihedral angles between the triazole ring and the benzene rings, which could be indicative of the spatial arrangement in 3-Fluoro-4-methoxyphenacyl bromide as well .

Chemical Reactions Analysis

Compounds similar to 3-Fluoro-4-methoxyphenacyl bromide are used in various chemical reactions. For instance, p-methoxyphenacyl bromide is used for the derivatization of polar degradation products of nerve agents, allowing their determination by chromatographic methods . Another example is the condensation of 4-methoxyphenacyl bromide with other compounds to form imidazo[2,1-b]-1,3,4-thiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methoxyphenacyl bromide can be inferred from studies on similar compounds. For example, the presence of fluorine substituents in 4-methoxyphenethyl cations has been shown to have a small effect on their reactivity and absorption properties, which could be relevant for understanding the behavior of 3-Fluoro-4-methoxyphenacyl bromide in various solvents and under different conditions . Additionally, the synthesis of 3-Fluoro-4-hexylthiophene, a compound with a fluoro group adjacent to a thiophene ring, demonstrates the influence of fluorine on the oxidation potential and electronic properties, which could be extrapolated to the properties of 3-Fluoro-4-methoxyphenacyl bromide .

科学研究应用

咪唑并[2,1-b]-1,3,4-噻二唑衍生物的合成

3-氟-4-甲氧基苯甲酰溴已被用于合成新的化学实体,例如咪唑并[2,1-b]-1,3,4-噻二唑衍生物。这些衍生物已使用各种光谱技术表征,表明该化合物在复杂化学合成中的效用 (Kundapur, Sarojini,& Narayana, 2012)。

放射增敏剂合成

关于放射增敏剂的研究涉及使用 3-氟-4-甲氧基苯甲酰溴合成 4-氟-3-硝基苯甲酰烷基黄原酸酯。这证明了其在开发可能增强癌症治疗中放射治疗效果的化合物的应用 (Skwarski & Sobolewski, 1992)。

蛋白质的氟-18 标记

该化合物也已用于核医学领域。具体来说,它参与了氟-18 标记试剂的制备,用于将氟-18 共价连接到蛋白质上。这一过程对于医学应用中的成像和诊断目的非常重要 (Kilbourn, Dence, Welch,& Mathias, 1987)。

神经毒剂降解产物的分析

在分析化学中,特别是在检测化学战剂的背景下,3-氟-4-甲氧基苯甲酰溴已被提议作为一种多功能试剂。它有助于神经毒剂极性降解产物的衍生化,使其能够使用高效液相色谱和气相色谱结合质谱检测进行检测 (Baygildiev 等人,2020)。

安全和危害

属性

IUPAC Name |

2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEJEXCTWVCAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427655 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350-27-6 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

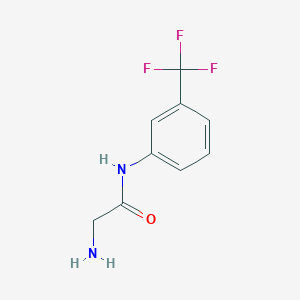

![(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1276572.png)

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)